Z-Val-Val-Nle-diazomethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of Z-Val-Val-Nle-diazomethylketone is cathepsin S , a type of thiol proteinase . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles involved in breaking down and recycling various biomolecules .
Mode of Action
this compound acts as an irreversible inhibitor of cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity . This compound is 380 times more effective in inactivating cathepsin S than cathepsin L .
Biochemical Pathways
By inhibiting cathepsin S, this compound disrupts the normal protein degradation process in lysosomes . This can affect various biochemical pathways that rely on protein turnover and may lead to the accumulation of undegraded proteins. The downstream effects of this disruption can vary depending on the cell type and the specific proteins involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of cathepsin S. By blocking this enzyme, it can alter protein degradation in lysosomes, potentially leading to changes in cellular function and homeostasis .
Biochemical Analysis
Biochemical Properties
Z-Val-Val-Nle-diazomethylketone is known to be an irreversible cathepsin inhibitor . It is 380 times more effective in inactivating cathepsin S than L . Cathepsins are a group of protease enzymes, and their inhibition can have significant effects on various biochemical reactions.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a cathepsin inhibitor . It specifically inactivates thiol proteinases , which could lead to changes in protein degradation, enzyme activity, and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have a role in long-term studies of protein function and degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-Nle-diazomethylketone involves the coupling of protected amino acids and subsequent diazomethylation. The process typically starts with the protection of the amino acids, followed by their coupling using peptide synthesis techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Z-Val-Val-Nle-diazomethylketone primarily undergoes substitution reactions due to the presence of the diazomethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can lead to the formation of thioethers .
Scientific Research Applications
Chemistry: Z-Val-Val-Nle-diazomethylketone is used as a building block in peptide synthesis and as a reagent in various organic reactions .
Biology: In biological research, it serves as an irreversible inhibitor of cathepsins, making it valuable for studying protease activity and function .
Medicine: The compound is explored for its potential therapeutic applications in diseases where cathepsins play a role, such as cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialized peptides and as a reagent in chemical manufacturing processes .
Comparison with Similar Compounds
Z-Phe-Phe-diazomethylketone: Another diazomethylketone-based inhibitor used in protease research.
Z-Leu-Leu-diazomethylketone: Similar in structure and function, used for inhibiting different proteases.
Uniqueness: Z-Val-Val-Nle-diazomethylketone is unique due to its high specificity and potency in inhibiting cathepsin S compared to other cathepsins . This makes it particularly valuable for research focused on cathepsin S-related pathways and diseases .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPZPLSBQVJCBO-BVSLBCMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.